molecular formula C8H13NO2 B3374855 Ethyl 4-cyano-2-methylbutanoate CAS No. 10444-16-3

Ethyl 4-cyano-2-methylbutanoate

Cat. No.: B3374855
CAS No.: 10444-16-3
M. Wt: 155.19 g/mol
InChI Key: AHCAWPWXVWWKOH-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-2-methylbutanoate is an organic compound with the molecular formula C₈H₁₃NO₂ It is an ester, characterized by the presence of a cyano group (-CN) and a methyl group (-CH₃) attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-cyano-2-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-cyano-2-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification process to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products. The use of catalysts and solvents is carefully controlled to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-2-methylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form 4-cyano-2-methylbutanoic acid and ethanol.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent for converting the cyano group to an amine.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Hydrolysis: 4-cyano-2-methylbutanoic acid and ethanol.

    Reduction: Ethyl 4-amino-2-methylbutanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-cyano-2-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-2-methylbutanoate depends on its specific application. In chemical reactions, the ester and cyano groups are key functional sites that participate in various transformations. The cyano group can act as an electrophile, while the ester group can undergo nucleophilic attack. These interactions are crucial for the compound’s reactivity and its role in synthetic pathways.

Comparison with Similar Compounds

Ethyl 4-cyano-2-methylbutanoate can be compared with other esters and nitriles:

    Ethyl 2-cyano-3-methylbutanoate: Similar structure but with a different position of the cyano group, leading to different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical properties and reactivity.

    Ethyl 4-cyano-2-butenoate:

This compound stands out due to its specific combination of functional groups, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 4-cyano-2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-11-8(10)7(2)5-4-6-9/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCAWPWXVWWKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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